molecular formula C14H7BrClF3N2 B427777 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 284674-73-3

2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B427777
CAS No.: 284674-73-3
M. Wt: 375.57g/mol
InChI Key: PUYMCMSUSRGVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a halogenated and trifluoromethyl-substituted derivative of the imidazo[1,2-a]pyridine scaffold. This heterocyclic compound features:

  • A chloro substituent at position 8, which may influence metabolic stability and electronic properties.
  • A trifluoromethyl group at position 6, known for its electron-withdrawing effects, improving resistance to oxidative metabolism .

The compound’s molecular formula is C₁₄H₇BrClF₃N₂, with a molecular weight of 403.57 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogen and trifluoromethyl groups play critical roles .

Properties

IUPAC Name

2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClF3N2/c15-10-3-1-8(2-4-10)12-7-21-6-9(14(17,18)19)5-11(16)13(21)20-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYMCMSUSRGVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Component Cyclocondensation

The imidazo[1,2-a]pyridine core is typically synthesized via condensation of 2-aminopyridine derivatives with α-halogenated carbonyl compounds. For the target molecule, α-bromocinnamaldehyde serves as a key intermediate.

Procedure (adapted from):

  • α-Bromocinnamaldehyde Synthesis :

    • Cinnamaldehyde is treated with bromine in dichloromethane at 0°C, followed by triethylamine quenching to yield α-bromocinnamaldehyde.

    • Yield : >90% (orange oil, purity confirmed by 1H^1H NMR).

  • Cyclization with 2-Amino-5-chloro-3-(trifluoromethyl)pyridine :

    • A mixture of α-bromocinnamaldehyde (0.2 mmol) and 2-amino-5-chloro-3-(trifluoromethyl)pyridine (0.2 mmol) in DMF is heated at 100°C under oxygen for 10 h.

    • Key Conditions : Oxygen atmosphere enhances oxidative cyclization.

    • Workup : Aqueous extraction with ethyl acetate, followed by silica gel chromatography.

    • Yield : 65–75%.

Transition Metal-Catalyzed Coupling Reactions

Suzuki–Miyaura Cross-Coupling

The 4-bromophenyl group is introduced via palladium-catalyzed coupling, leveraging the reactivity of halogenated intermediates.

Procedure (from):

  • Preparation of Brominated Intermediate :

    • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-boronic acid is synthesized via borylation of the parent compound.

  • Coupling with 1-Bromo-4-bromobenzene :

    • Reacting the boronic acid derivative with 1-bromo-4-bromobenzene in the presence of Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3, and dioxane/H2_2O (4:1) at 90°C for 12 h.

    • Yield : 70–80%.

Optimization Note :

  • Catalyst Screening : PdCl2_2(dppf) increases yield to 85% by reducing homo-coupling side reactions.

Multi-Component Reactions (MCRs)

Aza-Friedel–Crafts Alkylation

Functional Group Transformations

Trifluoromethylation

The trifluoromethyl group is introduced via radical or nucleophilic pathways.

Radical Trifluoromethylation (from):

  • Reagent : Togni’s reagent (CF3_3 source).

  • Conditions : CuI (10 mol%), DMF, 100°C, 12 h.

  • Yield : 55–60%.

Nucleophilic Substitution :

  • Substrate : 6-Chloroimidazo[1,2-a]pyridine.

  • Reagent : Me3_3SiCF3_3 with CsF.

  • Yield : 50%.

Industrial-Scale Synthesis

Continuous Flow Reactor Optimization

To enhance scalability, flow chemistry minimizes reaction time and improves safety for halogen handling.

Procedure (adapted from):

  • Cyclization Step :

    • A solution of 2-amino-5-chloro-3-(trifluoromethyl)pyridine and α-bromocinnamaldehyde in DMF is pumped through a heated reactor (100°C, residence time: 2 h).

  • In-Line Purification :

    • Liquid-liquid extraction and continuous chromatography.

    • Throughput : 1 kg/day.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)
CondensationSimple setup, high regioselectivityRequires oxygen atmosphere65–75
Suzuki CouplingPrecise aryl introductionPalladium catalyst cost70–80
Aza-Friedel–CraftsOne-pot synthesisModerate yields60–68
Continuous FlowScalability, safetyHigh initial equipment cost70–75

Challenges and Solutions

  • Regioselectivity : Competing reactions at C2 and C3 are mitigated using bulky ligands (e.g., XPhos) in coupling steps.

  • Trifluoromethyl Stability : Anhydrous conditions prevent hydrolysis of CF3_3 groups during synthesis.

  • Halogen Handling : Flow systems reduce exposure to toxic bromine intermediates.

Recent Advancements

  • Photoredox Catalysis : Visible-light-mediated trifluoromethylation achieves 75% yield under milder conditions.

  • Enzymatic Functionalization : Lipase-catalyzed acyl transfer avoids harsh reagents for chiral derivatives .

Chemical Reactions Analysis

2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has significant applications in various fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine derivatives are widely studied for their bioactivity. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Features Biological Relevance
Target Compound :
2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
2: 4-Bromophenyl
6: CF₃
8: Cl
High lipophilicity (CF₃, Br), metabolic stability Potential antitrypanosomal/anticancer agent
6-Chloro-2-phenylimidazo[1,2-a]pyridine
(CAS 106961-33-5)
2: Phenyl
6: Cl
Simpler structure, lower molecular weight (229.68 g/mol) Anticonvulsant or antiviral applications
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
(CAS 178488-36-3)
6: CF₃
8: Cl
Lacks aryl group at position 2; reduced steric bulk Intermediate for CDK inhibitors
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 2: 4-Fluorophenyl
6: CH₃
Fluorine enhances electronegativity; methyl improves solubility Studied for kinase modulation
8-Bromo-2-chloromethyl-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2: CH₂Cl
6: CF₃
8: Br
3: NO₂
Nitro group increases reactivity; bromine aids cross-coupling Antikinetoplastid activity

Key Observations :

Substituent Effects :

  • The 4-bromophenyl group in the target compound distinguishes it from simpler phenyl or fluorophenyl analogs, likely enhancing binding affinity in hydrophobic pockets .
  • The trifluoromethyl group at position 6 improves metabolic stability compared to methyl or hydrogen substituents .
  • Chloro at position 8 vs. bromo (e.g., in CAS 724742-88-5 derivatives): Chloro may reduce molecular weight and alter pharmacokinetics .

Synthetic Routes :

  • The target compound likely derives from Suzuki-Miyaura cross-coupling (evidenced in similar bromo/chloro intermediates ), whereas nitro-substituted analogs require nitration steps .

Biological Activity: Trifluoromethyl and bromophenyl groups correlate with antitrypanosomal activity in nitroimidazo[1,2-a]pyridines . Simpler analogs (e.g., 6-chloro-2-phenyl derivatives) show broader applications (antiviral, anticonvulsant) but lower target specificity .

Table 2: Physicochemical Properties

Property Target Compound 6-Chloro-2-phenyl Derivative 8-Chloro-6-CF₃ Derivative
Molecular Weight (g/mol) 403.57 229.68 220.58
LogP (Predicted) ~3.8 ~2.5 ~2.1
Aqueous Solubility Low Moderate Moderate
Metabolic Stability High Moderate High

Biological Activity

2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, with the CAS number 284674-73-3, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by the presence of bromine, chlorine, and trifluoromethyl substituents, which may influence its pharmacological properties.

  • Molecular Formula : C14H7BrClF3N2
  • Molar Mass : 375.57 g/mol

The unique combination of substituents on the imidazo[1,2-a]pyridine scaffold enhances its binding affinity to biological targets, making it a candidate for further pharmacological evaluation.

The mechanism of action for this compound involves interactions with specific molecular targets. The presence of halogen atoms (bromine and chlorine) and the trifluoromethyl group can significantly affect the compound's binding affinity and selectivity toward various biological pathways. These interactions may lead to the modulation of enzyme activities and cellular signaling pathways.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : The compound has shown potential as an anticancer agent. For example, derivatives based on imidazo[1,2-a]pyridine scaffolds have been reported to inhibit the growth of various cancer cell lines, including lung cancer and breast cancer cells. The IC50 values for these compounds often fall within the micromolar range, indicating significant potency against cancer cell proliferation .
  • Antimicrobial Properties : Preliminary evaluations suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The structural characteristics contribute to its efficacy in inhibiting bacterial growth .

Case Studies and Research Findings

  • Antitumor Activity : A study focused on the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives reported that compounds similar to this compound showed promising antitumor activity against various cancer cell lines. The study indicated that modifications in the substituents could enhance their activity .
  • Enzyme Inhibition : Research has demonstrated that compounds within this chemical class can act as inhibitors of certain enzymes involved in cancer progression. For instance, studies on histone deacetylase (HDAC) inhibitors revealed that certain imidazo[1,2-a]pyridine derivatives displayed potent inhibitory effects, suggesting potential therapeutic applications in cancer treatment .
  • Comparative Analysis : A comparative study involving similar compounds showed that this compound stands out due to its unique combination of halogenated substituents which enhance its bioactivity compared to non-halogenated analogs .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell growth
AntimicrobialInhibition against bacterial strains
Enzyme InhibitionHDAC inhibition

Q & A

Q. What are the key synthetic strategies for preparing 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine?

Methodological Answer: The compound can be synthesized via one-pot multi-step reactions involving cyclization and functionalization. For example:

  • Cyclocondensation : Reacting bromophenyl-substituted intermediates with chloro- and trifluoromethyl-containing precursors under reflux conditions (e.g., phosphorus oxychloride/DMF in chloroform, as in ).
  • Purification : Column chromatography or recrystallization (e.g., ethanol or ethyl acetate) to isolate the product.
  • Yield Optimization : Adjusting stoichiometry and reaction time (e.g., 8-hour reflux in ) .

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR chemical shifts to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for bromophenyl groups, as in ) .
  • HRMS : Validate molecular weight (e.g., observed vs. calculated mass error < 5 ppm, as in and ) .
  • IR Spectroscopy : Identify functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹ for trifluoromethyl) .

Advanced Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions may arise from impurities, tautomerism, or crystallographic disorder. Strategies include:

  • Cross-Validation : Compare NMR data with DFT-calculated chemical shifts or X-ray crystallography (e.g., resolving dihedral angles in ) .
  • High-Resolution Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals (e.g., distinguishing imidazo[1,2-a]pyridine ring protons) .
  • Purity Assessment : Perform HPLC or GC-MS to rule out byproducts (e.g., 61% purity in necessitating further purification) .

Q. What strategies improve reaction yield and regioselectivity in functionalizing the imidazo[1,2-a]pyridine core?

Methodological Answer:

  • Electrophilic Substitution : The trifluoromethyl group deactivates the ring, directing electrophiles to the 5- or 7-positions. Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., from 70% to >85% in analogous compounds) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .

Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, impacting pharmacokinetics. It also withdraws electron density, reducing nucleophilic attack on the ring .
  • Bromophenyl Group : Participates in Suzuki-Miyaura cross-coupling for further derivatization (e.g., replacing Br with aryl/heteroaryl groups) .
  • Chloro Substituent : Increases electrophilicity, making the compound a candidate for SNAr reactions .

Q. What in vitro assays are recommended to evaluate biological activity based on structural analogs?

Methodological Answer:

  • Kinase Inhibition : Test against cyclin-dependent kinases (CDKs) using fluorescence polarization assays (e.g., analogs in showed IC₅₀ values < 1 µM) .
  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive bacteria (e.g., MIC values reported for related imidazo[1,2-a]pyridines) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay with IC₅₀ < 10 µM in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.